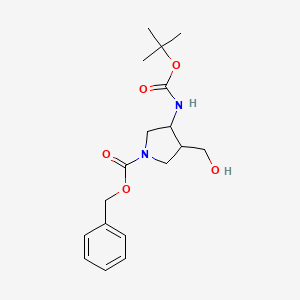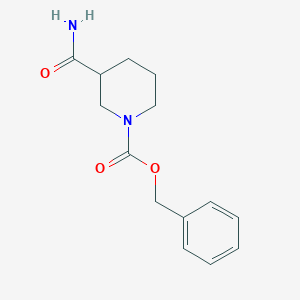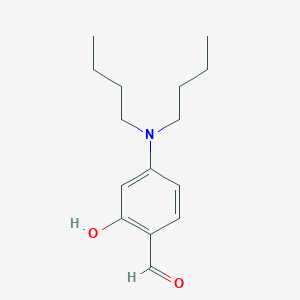![molecular formula C7H10Cl2N2 B1289710 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride CAS No. 6000-50-6](/img/structure/B1289710.png)
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride
Übersicht
Beschreibung
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride (2,3-DHPP) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of pyrrolo[3,4-c]pyridine and is used as a building block in organic synthesis. 2,3-DHPP is a versatile compound that can be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. Additionally, it can be used as a catalyst in various chemical reactions, such as the synthesis of polymers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivatives have been synthesized and characterized for various applications, including in the field of non-linear optics. One such derivative, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), has been studied for its stability, molecular electrostatic potential, and reactivity using Density Functional Theory (DFT) calculations and molecular dynamics simulations (Murthy et al., 2017).
Biological Activities
- Pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological properties, making them a focus for the development of new compounds. These derivatives have been investigated for their potential in treating diseases of the nervous and immune systems, as well as for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Fluorescent Chemosensor Applications
- Derivatives based on 2H-pyrrolo[3,4-c]pyridine have been developed as fluorescent chemosensors. These compounds show high selectivity for Fe3+/Fe2+ cations and have been applied in imaging Fe3+ in living HepG2 cells (Maity et al., 2018).
Anti-HIV-1 Activities
- Novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have been synthesized and evaluated for their anti-HIV-1 activities. Several of these compounds exhibited potent activities against HIV-1, offering a new template for the development of anti-HIV-1 drugs (Liu et al., 2014).
Synthesis of Novel Derivatives
- Efficient synthetic routes have been developed for various 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivatives. These methods enable the synthesis of compounds with potential applications in pharmaceutical and chemical research (Nechayev et al., 2013), (Vilches-Herrera et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride are Hematopoietic Progenitor Kinase 1 (HPK1) and Nicotinamide Phosphoribosyltransferase (NAMPT) . HPK1 is a kinase involved in the regulation of immune responses, while NAMPT is a key enzyme in the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway.
Mode of Action
This compound acts as an inhibitor of its primary targets. It binds to the active sites of HPK1 and NAMPT, preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting HPK1, this compound can affect the immune response pathways , potentially leading to altered immune responses . Inhibition of NAMPT disrupts the NAD biosynthesis pathway , which can affect various cellular processes that rely on NAD, such as energy metabolism and DNA repair .
Pharmacokinetics
One study has shown that a similar compound has satisfactory mouse pk properties .
Result of Action
The inhibition of HPK1 and NAMPT by this compound can lead to various molecular and cellular effects. For example, it may lead to altered immune responses due to the inhibition of HPK1 . The disruption of NAD biosynthesis due to NAMPT inhibition can affect cellular energy metabolism and DNA repair processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability . .
Biochemische Analyse
Biochemical Properties
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis . This interaction inhibits the enzyme’s activity, leading to a decrease in NAD levels, which can affect cellular metabolism and energy production.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of NAMPT leads to reduced NAD levels, which in turn affects the activity of sirtuins and other NAD-dependent enzymes . This can result in altered gene expression and disrupted cellular metabolism, ultimately affecting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of NAMPT, it prevents the enzyme from catalyzing the conversion of nicotinamide to nicotinamide mononucleotide . This inhibition disrupts the NAD biosynthesis pathway, leading to decreased NAD levels and subsequent effects on cellular processes that depend on NAD.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of NAMPT and persistent effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NAMPT without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss, reduced activity, and potential organ toxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in the NAD biosynthesis pathway through its interaction with NAMPT . By inhibiting NAMPT, the compound disrupts the conversion of nicotinamide to nicotinamide mononucleotide, leading to decreased NAD levels. This disruption can affect various metabolic processes that rely on NAD as a cofactor, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within cells can influence its activity and effectiveness in inhibiting NAMPT .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with NAMPT and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its inhibitory effects on NAMPT and other enzymes .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h1-2,4,9H,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCGPVEDZFCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596815 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6000-50-6 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)








